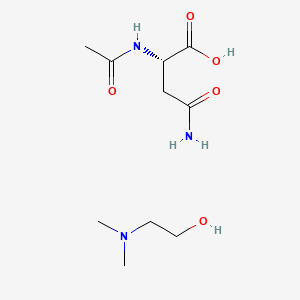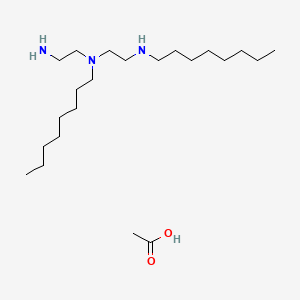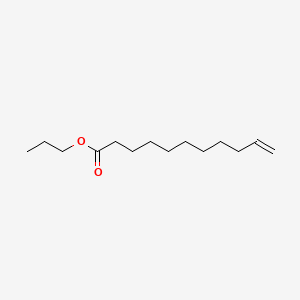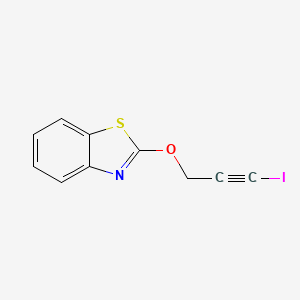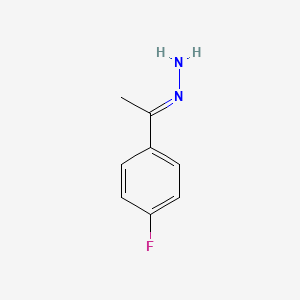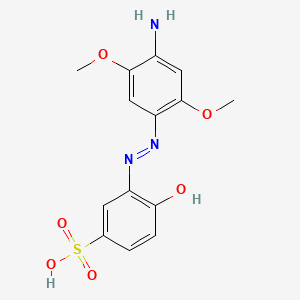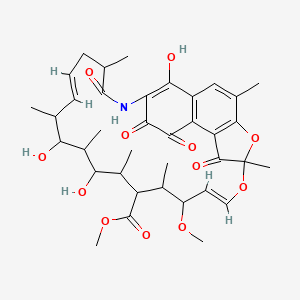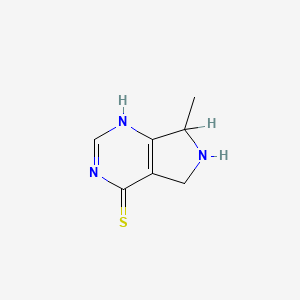
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is a chemical compound with a complex structure It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common methods include:
Hydrogenation: The hydrogenation of quinoline derivatives under specific conditions to achieve the decahydro form.
Alkylation: Introduction of the methyl and isopropyl groups through alkylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation and alkylation processes. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce more saturated quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, which is less saturated and has different chemical properties.
Decahydroquinoline: A more saturated derivative without the methyl and isopropyl groups.
Methylquinoline: A derivative with a methyl group but lacking the decahydro and isopropyl modifications.
Uniqueness
Quinoline, decahydro-5-methyl-2-(1-methylethyl)-, hydrochloride, (2alpha,4abeta,5beta,8abeta)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57379-41-6 |
|---|---|
Formule moléculaire |
C13H26ClN |
Poids moléculaire |
231.80 g/mol |
Nom IUPAC |
(4aR,5S,8aS)-5-methyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C13H25N.ClH/c1-9(2)12-8-7-11-10(3)5-4-6-13(11)14-12;/h9-14H,4-8H2,1-3H3;1H/t10-,11+,12?,13-;/m0./s1 |
Clé InChI |
JUXLJPAMEBFMFX-GLVXJBSGSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@H]1CCC(N2)C(C)C.Cl |
SMILES canonique |
CC1CCCC2C1CCC(N2)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



